N-(3-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a 3-chlorophenyl group via an acetamide bridge.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-11-4-3-5-12(8-11)21-15(23)9-22-10-20-16-13-6-1-2-7-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRBTLIMBYWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting with the formation of the benzothieno[3,2-d]pyrimidin-4-one core. This core is then reacted with chlorophenylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and specialized equipment to maintain precise reaction conditions, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives, respectively.
Key Findings :
-
Hydrolysis in HCl/H₂O at 80°C for 6 hours produces the carboxylic acid derivative with >85% yield.
-
Basic hydrolysis requires longer reaction times (12–24 hours) but avoids decomposition of the thienopyrimidine core .
Alkylation and Acylation
The nitrogen atoms in the pyrimidine ring and acetamide group participate in alkylation/acylation reactions.
Key Findings :
-
Alkylation at the pyrimidine N3 position proceeds selectively in DMF at 60°C with K₂CO₃ as a base .
-
Acylation of the acetamide NH group occurs under mild conditions (room temperature, 2 hours) with 90% yield .
Nucleophilic Substitution
The chlorophenyl group and pyrimidine core undergo nucleophilic substitution with amines, thiols, or alkoxides.
| Nucleophile | Conditions | Products | References |
|---|---|---|---|
| Primary amines | EtOH, reflux | 3-(Amino-substituted phenyl)acetamide derivatives | |
| Sodium methoxide | DMF, 80°C | Methoxy-substituted benzothienopyrimidines |
Key Findings :
-
Substitution at the chlorophenyl group requires elevated temperatures (80–100°C) and polar aprotic solvents.
-
Methoxy substitution on the pyrimidine ring enhances solubility without compromising stability .
Oxidation Reactions
The sulfur atom in the thieno ring is susceptible to oxidation.
| Oxidizing Agent | Conditions | Products | References |
|---|---|---|---|
| H₂O₂/HOAc | 50°C, 4 hours | Benzothienopyrimidine sulfone derivatives | |
| mCPBA | CH₂Cl₂, 0°C | Sulfoxide intermediates |
Key Findings :
-
H₂O₂ in acetic acid selectively oxidizes the thiophene sulfur to a sulfone, confirmed by IR (1250 cm⁻¹, S=O).
-
Sulfoxide formation is reversible under reducing conditions.
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles.
| Reagents | Conditions | Products | References |
|---|---|---|---|
| POCl₃, DMF | Reflux, 8 hours | Chlorinated pyrimidine intermediates | |
| Hydrazine hydrate | EtOH, 70°C | Triazolopyrimidine derivatives |
Key Findings :
-
Treatment with POCl₃ generates a reactive chloro intermediate, enabling further functionalization .
-
Cyclization with hydrazine yields triazolopyrimidines with demonstrated anticancer activity (IC₅₀: 2.1–8.7 μM) .
Metal-Catalyzed Coupling
Palladium-catalyzed reactions modify the chlorophenyl group.
| Reaction | Catalyst | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted acetamide derivatives | |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated phenyl analogs |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzothienopyrimidines exhibit significant anticancer properties. Studies have shown that N-(3-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways. In vitro studies have demonstrated the compound's ability to reduce inflammation markers in cell cultures .
Antimicrobial Activity
Benzothienopyrimidine derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothienopyrimidine derivatives. Studies suggest that modifications in the chlorophenyl group and the benzothienopyrimidine core can significantly alter the pharmacological profile of the compound. For instance, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy against target cells .
Industrial Applications
Beyond medicinal uses, this compound can be utilized in industrial applications such as:
- Synthesis of New Materials : The unique chemical structure allows it to serve as a precursor for synthesizing novel materials with specific properties.
- Catalysis : Its reactivity profile suggests potential use as a catalyst in organic reactions, facilitating various chemical transformations.
Case Studies
Several case studies highlight the applications of N-(3-chlorophenyl)-2-(4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to a cascade of biochemical reactions that result in its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues in Anti-Cancer Research
Several thieno[2,3-d]pyrimidin-4-one derivatives with acetamide substituents have been synthesized and tested for anti-breast cancer activity ():
Key Observations :
Anti-Inflammatory Benzothienopyrimidinone Derivatives
Benzothieno[3,2-d]pyrimidinone sulfonamides () demonstrate potent anti-inflammatory effects by suppressing COX-2, iNOS, and IL-8:
Comparison with Target Compound :
- The target compound lacks the sulfonamide group present in derivatives but retains the benzothienopyrimidinone core.
Enzyme-Targeted Analogues
- SARS-CoV-2 Main Protease Inhibitors : Pyridine-containing acetamides like 5RH2 (N-(4-methylpyridin-3-yl)-2-(3-chlorophenyl)acetamide) exhibit strong binding to SARS-CoV-2 Mpro (binding affinity < -22 kcal/mol) via interactions with HIS163 and ASN142 . The target compound’s 3-chlorophenyl group may similarly engage hydrophobic pockets in viral enzymes.
- InhA Inhibitors: Quinazolinone acetamides (e.g., 2-(6-chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide) inhibit Mycobacterium tuberculosis InhA, suggesting the acetamide bridge is critical for enzyme binding .
Biological Activity
N-(3-chlorophenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C25H22ClN3O2S2
- Molar Mass : 496.04 g/mol
- CAS Number : 443740-01-0
The compound features a chlorophenyl group linked to a benzothieno-pyrimidine core, which is known for diverse biological activities. The presence of the acetamide moiety further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, certain derivatives demonstrated comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole. For instance, compounds with halogen substitutions showed improved activity against bacterial strains, suggesting that structural modifications can enhance antimicrobial effectiveness .
| Compound | Activity | Comparison |
|---|---|---|
| Compound 3 | Antimicrobial | Comparable to ciprofloxacin |
| Compound 8 | Antimicrobial | Comparable to fluconazole |
Anticancer Activity
The anticancer potential of N-(3-chlorophenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been explored through various in vitro assays. In studies involving cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), certain derivatives exhibited notable cytotoxic effects. For example, specific compounds showed IC50 values in the micromolar range, indicating their potential as anticancer agents .
| Cell Line | Compound Tested | IC50 (μM) | Activity Level |
|---|---|---|---|
| MCF7 | Compound 7a | 1.18 | High |
| HCT116 | Compound 7d | 1.97 | Moderate |
| PC3 | Compound 6c | 4.62 | Moderate |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of N-(3-chlorophenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide with biological targets. These studies revealed favorable binding modes with key enzymes involved in cancer progression, suggesting that this compound could act as a potent inhibitor .
Case Studies
- Synthesis and Evaluation : A study synthesized several benzothieno-pyrimidine derivatives and evaluated their biological activities. The results indicated that modifications at the phenyl or pyrimidine positions significantly influenced both antimicrobial and anticancer activities .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of halogen atoms at specific positions on the phenyl ring enhanced anticancer activity, supporting the hypothesis that electronic properties play a crucial role in biological efficacy .
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:
Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with a heterocyclic alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to form a nitro intermediate .
Reduction : Reduce the nitro group to an amine using iron powder under acidic conditions .
Condensation : Use a condensing agent (e.g., EDC·HCl or HOBt) to couple the amine intermediate with cyanoacetic acid or its derivatives .
Key parameters include maintaining pH control during substitution (alkaline) and reduction (acidic), and optimizing reaction time (e.g., 2 hours for condensation at 0–5°C) .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural validation typically employs:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., 284.07 g/mol for related analogs) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic protons (δ 7–8 ppm for chlorophenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize the condensation reaction yield in synthesizing this compound?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test condensing agents like EDC·HCl, DCC, or HATU. For example, EDC·HCl with HOBt·H₂O improves coupling efficiency by reducing racemization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during condensation .
- Stoichiometry Adjustments : A 1.2:1 molar ratio of amine to cyanoacetic acid derivative maximizes product formation .
Q. What strategies address conflicting biological activity data reported for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Compound Purity : Verify purity via HPLC (≥95%) and characterize impurities using LC-MS .
- Structural Analog Analysis : Compare activity of derivatives (e.g., trifluoromethyl or methoxy substitutions) to identify pharmacophore contributions .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Molecular Dynamics Simulations : Predict interactions with metabolic enzymes (e.g., CYP450 isoforms) to identify labile sites .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with pharmacokinetic parameters like logP and half-life .
- Docking Studies : Map binding poses to target proteins (e.g., kinase domains) to prioritize derivatives with enhanced affinity .
Data Contradiction Analysis
Q. Why do different studies report varying reaction conditions for synthesizing the benzothieno-pyrimidine core?
- Methodological Answer : Discrepancies arise from:
- Substrate Reactivity : Electron-deficient aryl halides (e.g., 3-chloro-4-fluoronitrobenzene) may require harsher conditions (e.g., K₂CO₃ vs. NaHCO₃) .
- Scale Differences : Lab-scale reactions (mg) often use excess reagents, while industrial protocols optimize for atom economy .
- Byproduct Formation : Competing pathways (e.g., nitro reduction vs. hydrolysis) necessitate tailored workup protocols .
Future Directions
Q. What are understudied functionalizations of the benzothieno-pyrimidine scaffold for medicinal chemistry?
- Methodological Answer :
- Sulfone Incorporation : Introduce sulfonyl groups at the thiophene ring to enhance solubility and target engagement .
- Phosphonate Derivatives : Modify the acetamide side chain to improve membrane permeability .
- Bioisosteric Replacement : Replace the chlorophenyl group with trifluoromethylpyridine to balance lipophilicity and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
